(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 66866-67-9
VCID: VC0554804
InChI: InChI=1S/C10H13NO2.ClH/c1-11-9(10(12)13)7-8-5-3-2-4-6-8;/h2-6,9,11H,7H2,1H3,(H,12,13);1H/t9-;/m0./s1
SMILES: CNC(CC1=CC=CC=C1)C(=O)O.Cl
Molecular Formula:
Molecular Weight: 215.7

(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride

CAS No.: 66866-67-9

Cat. No.: VC0554804

Molecular Formula:

Molecular Weight: 215.7

* For research use only. Not for human or veterinary use.

(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride - 66866-67-9

Specification

CAS No. 66866-67-9
Molecular Weight 215.7
IUPAC Name (2S)-2-(methylamino)-3-phenylpropanoic acid;hydrochloride
Standard InChI InChI=1S/C10H13NO2.ClH/c1-11-9(10(12)13)7-8-5-3-2-4-6-8;/h2-6,9,11H,7H2,1H3,(H,12,13);1H/t9-;/m0./s1
SMILES CNC(CC1=CC=CC=C1)C(=O)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identification

(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride is commonly known as N-Methyl-L-phenylalanine hydrochloride. This compound is cataloged with multiple identifying codes and descriptors as detailed in Table 1.

Table 1: Chemical Identifiers

ParameterValue
CAS Registry Numbers66866-67-9, 2366-30-5
Molecular FormulaC₁₀H₁₄ClNO₂
Molecular Weight215.67 g/mol
IUPAC Name(2S)-2-(methylamino)-3-phenylpropanoic acid;hydrochloride
InChIKeyDFQSBSADGQZNFW-FVGYRXGTSA-N
Parent CompoundCID 6951135 (N-Methylphenylalanine)

The compound has numerous synonyms in scientific literature, including N-ALPHA-METHYL-L-PHENYLALANINE HYDROCHLORIDE, H-MePhe-OH HCl, and L-Phenylalanine, N-methyl-, hydrochloride . These alternative names reflect its relationship to the amino acid phenylalanine and its specific chemical modifications.

Structural Features

The molecule consists of a phenylalanine backbone with a methyl group attached to the alpha amino group. The S-configuration at the alpha carbon preserves the L-stereochemistry that characterizes naturally occurring amino acids. The hydrochloride salt formation occurs at the methylamino group.

The structure can be represented by several notations:

  • SMILES: CNC@@HC(=O)O.Cl

  • InChI: InChI=1S/C10H13NO2.ClH/c1-11-9(10(12)13)7-8-5-3-2-4-6-8;/h2-6,9,11H,7H2,1H3,(H,12,13);1H/t9-;/m0./s1

In biochemical contexts, the compound is sometimes represented in condensed form as Me-Phe-OH.HCl or H-N-Me-Phe-OH.HCl, highlighting its relationship to phenylalanine (Phe) with the N-methyl modification .

Physical and Chemical Properties

Physicochemical Characteristics

The physical and chemical properties of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride are crucial for its handling and application in research settings.

Table 2: Physical and Chemical Properties

PropertyValue
Physical StateSolid
Molecular Weight215.67 g/mol
DensityNot Available
Melting PointNot Available
Boiling PointNot Available
Flash PointNot Available
Parent Compound Weight179.22 g/mol (non-hydrochloride form)

The parent compound, (S)-2-(Methylamino)-3-phenylpropanoic acid, has a molecular weight of 179.22 g/mol without the hydrochloride salt . The difference in molecular weight between the parent compound and the hydrochloride salt accounts for the HCl group.

Solubility and Solution Preparation

The compound demonstrates specific solubility characteristics that are important for laboratory applications:

  • Water solubility: 40 mg/mL (223.19 mM) when adjusted to pH 1 with 1M HCl and using ultrasonic assistance

  • For optimal dissolution, heating to 37°C followed by ultrasonic bath treatment is recommended

For research applications, stock solutions can be prepared according to the following guidelines:

Table 3: Stock Solution Preparation Guide

ConcentrationUsing 1 mgUsing 5 mgUsing 10 mg
1 mM5.5797 mL27.8987 mL55.7973 mL
5 mM1.1159 mL5.5797 mL11.1595 mL
10 mM0.558 mL2.7899 mL5.5797 mL

This table provides the volume of solvent required to achieve the desired molar concentrations with different amounts of the compound .

Biochemical Significance

Relationship to Amino Acid Chemistry

(S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride is classified as a phenylalanine derivative . The N-methylation of the amino group represents a significant modification to the standard amino acid structure, which alters its biochemical behavior and properties compared to standard phenylalanine.

  • Reduced hydrogen bonding capacity due to substitution of an N-H group with N-CH₃

  • Increased hydrophobicity relative to phenylalanine

  • Altered conformational preferences in solution

  • Modified reactivity of the amino group

These modifications make N-methylated amino acids valuable tools in biochemical research, particularly in peptide chemistry and pharmaceutical development.

Biological Relevance

While standard amino acids are the primary building blocks of proteins, modified amino acids like (S)-2-(Methylamino)-3-phenylpropanoic acid play specialized roles in biological systems and research applications.

Amino acids and their derivatives, including this compound, have been studied for their influence on various physiological processes:

  • Secretion of anabolic hormones

  • Fuel supply during physical exercise

  • Mental performance during stress-related activities

  • Prevention of exercise-induced muscle damage

These biological effects establish the compound's relevance in nutritional biochemistry and exercise physiology research contexts.

Applications and Research Implications

Research Applications

In biochemical research, N-methylated amino acids serve several important functions:

  • As reference standards for analytical methods

  • In peptide synthesis to create peptides with modified properties

  • As pharmacological tools to study amino acid metabolism

  • As impurity reference standards in pharmaceutical quality control

The hydrochloride salt form specifically enhances solubility in aqueous systems, making it more suitable for biological and biochemical experiments compared to the free amino acid form.

Analytical Considerations

Identification Methods

The compound can be identified using several analytical techniques:

  • HPLC (High-Performance Liquid Chromatography)

  • Mass spectrometry, with its characteristic molecular ion at m/z 179 (free base) or fragmentation pattern

  • NMR spectroscopy, which can confirm the N-methyl group and stereochemistry

  • IR spectroscopy, revealing characteristic carbonyl, amine, and aromatic functional groups

These methods enable researchers to confirm the identity and purity of (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride in research and quality control contexts.

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